Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate
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Overview
Description
Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate is an organic compound that belongs to the class of silyl esters It is characterized by the presence of a trimethylsilyl group attached to a propanoate moiety, which is further substituted with a 2-methyl-1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate typically involves the reaction of 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ester. The general reaction scheme is as follows:
3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid+trimethylsilyl chloride→Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate+hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The silyl ester can be hydrolyzed to yield the corresponding carboxylic acid and trimethylsilanol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation to form different oxidation products depending on the conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution: Common reagents include nucleophiles such as halides, alkoxides, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products Formed
Hydrolysis: 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid and trimethylsilanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Scientific Research Applications
Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate finds applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of carboxylic acids and alcohols.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the preparation of pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate involves the reactivity of the trimethylsilyl group, which can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl acetate
- Trimethylsilyl butyrate
- Trimethylsilyl benzoate
Uniqueness
Trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate is unique due to the presence of the 2-methyl-1,3-dioxolane ring, which imparts distinct chemical properties and reactivity compared to other silyl esters. This structural feature makes it particularly useful in specific synthetic applications and research areas.
Properties
CAS No. |
85877-53-8 |
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Molecular Formula |
C10H20O4Si |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
trimethylsilyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C10H20O4Si/c1-10(12-7-8-13-10)6-5-9(11)14-15(2,3)4/h5-8H2,1-4H3 |
InChI Key |
KBDUTPMYDMUDDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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